molecular formula C7H9NO4 B587738 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone CAS No. 141942-33-8

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone

Katalognummer: B587738
CAS-Nummer: 141942-33-8
Molekulargewicht: 171.152
InChI-Schlüssel: ODMZVFVEIOFQQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone is a chemical compound with the molecular formula C7H9NO4 It belongs to the class of azetidinones, which are four-membered lactam rings

Eigenschaften

CAS-Nummer

141942-33-8

Molekularformel

C7H9NO4

Molekulargewicht

171.152

IUPAC-Name

4,4-diacetyl-1-hydroxyazetidin-2-one

InChI

InChI=1S/C7H9NO4/c1-4(9)7(5(2)10)3-6(11)8(7)12/h12H,3H2,1-2H3

InChI-Schlüssel

ODMZVFVEIOFQQH-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC(=O)N1O)C(=O)C

Synonyme

2-Azetidinone, 4,4-diacetyl-1-hydroxy- (9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,4-oxadiazole or thiadiazole derivatives with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under vigorous stirring to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial and anticancer effects . The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone is unique due to its specific structural features and the presence of acetyl groups, which may contribute to its distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.